1-Ammonio-1-deoxy-scyllo-inositol
Description
Properties
Molecular Formula |
C6H14NO5+ |
|---|---|
Molecular Weight |
180.18 g/mol |
IUPAC Name |
[(2R,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]azanium |
InChI |
InChI=1S/C6H13NO5/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6,8-12H,7H2/p+1/t1?,2-,3+,4+,5-,6? |
InChI Key |
JXAOTICXQLILTC-UYSNGIAKSA-O |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@@H](C1[NH3+])O)O)O)O)O |
Canonical SMILES |
C1(C(C(C(C(C1O)O)O)O)O)[NH3+] |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities and Mechanisms
1-Ammonio-1-deoxy-scyllo-inositol exhibits several biological activities that make it a candidate for therapeutic applications:
- Neuroprotection : Studies indicate that scyllo-inositol can prevent the aggregation of amyloid beta proteins, which are implicated in Alzheimer's disease. This compound stabilizes soluble oligomers of amyloid beta and inhibits the formation of insoluble amyloid fibrils, thereby potentially reducing neurodegeneration .
- Antioxidant Properties : Research suggests that inositols, including scyllo-inositol derivatives, may have antioxidant effects that help mitigate oxidative stress in neuronal cells. This could be beneficial in conditions characterized by elevated oxidative damage .
- Modulation of Insulin Signaling : Inositols are known to play a role in insulin signaling pathways. The presence of this compound may influence glucose metabolism and insulin sensitivity, which are critical factors in metabolic disorders like diabetes .
Synthesis and Production
The production of this compound can be achieved through metabolic engineering techniques. A notable method involves the use of Bacillus subtilis as a cell factory to convert glucose into scyllo-inositol. This process utilizes specific enzymes to facilitate the conversion from glucose-6-phosphate to myo-inositol and subsequently to scyllo-inositol. The engineered strains have demonstrated efficient production rates, making it a viable option for large-scale synthesis .
Case Studies and Clinical Trials
Parkinson's Disease : In preclinical models, scyllo-inositol has been shown to reduce neuronal aggregates associated with Parkinson's disease pathology. This suggests its potential as a therapeutic agent for managing neurodegenerative disorders beyond Alzheimer's .
Potential Diagnostic Applications
The measurement of this compound levels may have diagnostic implications. Techniques such as proton magnetic resonance spectroscopy (MRS) have been utilized to assess the concentration of this compound in various tissues, potentially aiding in the diagnosis and monitoring of neurodegenerative diseases .
Preparation Methods
Reduction-Amination of scyllo-Inosose
The cornerstone of chemical synthesis involves the reduction of scyllo-inosose (a ketocyclitol) to 1-amino-1-deoxy-scyllo-inositol, followed by protonation to form the ammonium derivative. scyllo-Inosose is typically synthesized via oxidation of myo-inositol or derived from microbial bioconversion. In a representative procedure, scyllo-inosose is treated with sodium borohydride (NaBH₄) in the presence of ammonium chloride (NH₄Cl) at pH 7–8. The reaction proceeds via reductive amination, where the ketone group is reduced to an amine. Protonation under acidic conditions (e.g., HCl) yields 1-ammonio-1-deoxy-scyllo-inositol.
Key Reaction Conditions :
Direct Protonation of 1-Amino-1-deoxy-scyllo-inositol
The ammonium form is readily obtained by treating the parent amine with mineral acids. For instance, dissolving 1-amino-1-deoxy-scyllo-inositol in 0.1 M HCl and stirring at room temperature for 1–2 hours results in quantitative protonation. The product is isolated via lyophilization or solvent evaporation.
Optimization Notes :
- Excess acid must be neutralized post-reaction to avoid salt formation.
- Purity is verified via ion-exchange chromatography.
Bioconversion and Fermentation Approaches
Microbial Bioconversion of myo-Inositol
A patent-pending method (WO2011100670A1) describes the conversion of myo-inositol to scyllo-inositol using Achromobacter or Bacillus species. While this process primarily targets scyllo-inositol, engineered strains expressing aminotransferases can introduce an amino group at the C1 position. Post-fermentation, the broth is treated with a basic compound (e.g., NaOH) and heated to degrade byproducts like scyllo-inosose. The resulting 1-amino-1-deoxy-scyllo-inositol is protonated to yield the ammonium form.
Process Parameters :
Engineered Plant Pathways
Recent advances in synthetic biology enable the production of scyllo-inosamine (the amine precursor) in Medicago truncatula via rhizopine synthesis pathways. Transgenic plants expressing bacterial moc genes convert endogenous myo-inositol to scyllo-inosamine, which is extracted and protonated. This method offers sustainability but faces scalability challenges.
Enzymatic and Biocatalytic Production
Aminotransferase-Catalyzed Reactions
Purified aminotransferases from Micromonospora purpurea catalyze the transfer of an amino group to keto-scyllo-inositol, forming 1-amino-1-deoxy-scyllo-inositol. The reaction mixture includes keto-scyllo-inositol, an amine donor (e.g., L-glutamine), and the enzyme. Post-reaction, the product is isolated via ion-exchange chromatography and protonated.
Enzymatic Conditions :
Immobilized Enzyme Systems
To enhance reusability, aminotransferases are immobilized on silica or chitosan beads. This approach improves yield (70–80%) and reduces production costs, particularly for large-scale synthesis.
Purification and Crystallization Techniques
Ion-Exchange Chromatography
Crude extracts containing this compound are loaded onto Dowex 50 (H⁺) columns. The ammonium ion is eluted with 0.5 N HCl, followed by neutralization and lyophilization.
Recrystallization from Aqueous Solutions
The compound is dissolved in hot water (85–95°C) and cooled to 8–16°C to induce crystallization. This step removes impurities like scyllo-quercitol.
Crystallization Data :
Analytical Characterization and Quality Control
Spectroscopic Analysis
Chromatographic Purity Assessment
HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) confirms ≥98% purity.
Q & A
Q. What methodologies are recommended for structural characterization of 1-Ammonio-1-deoxy-scyllo-inositol and its derivatives?
Structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For derivatives like fluorinated analogs (e.g., [¹⁸F]-1-deoxy-1-fluoro-scyllo-inositol), radiochemical purity must be validated via radio-HPLC and thin-layer chromatography . Crystallographic data for inositol analogs often reveal chair conformations, critical for understanding stereochemical interactions in biological systems .
Q. How can researchers optimize the synthesis of this compound for radiopharmaceutical applications?
A one-pot reaction protocol using precursor triflates and [¹⁸F]fluoride has been reported, achieving radiochemical yields of 16 ± 3% within 80 minutes . Key parameters include:
- Reaction temperature : 80–100°C to balance yield and decomposition risks.
- Precursor purity : >95% to minimize side reactions.
- Purification : Solid-phase extraction (SPE) and semi-preparative HPLC for radiochemical isolation. Challenges include low brain penetration in PET imaging, necessitating structural modifications for improved bioavailability .
Q. What in vitro and in vivo models are suitable for assessing the biological activity of this compound?
- In vitro : Amyloid-beta (Aβ) aggregation assays (e.g., Thioflavin T fluorescence) to evaluate anti-aggregation properties, as seen in scyllo-inositol analogs targeting Alzheimer’s disease .
- In vivo : Rodent tumor models (e.g., breast cancer xenografts) for pharmacokinetic profiling. For neurological applications, transgenic mouse models of Alzheimer’s disease (e.g., APP/PS1) are used to measure CSF biomarker changes (e.g., Aβx-42) .
Advanced Research Questions
Q. How should contradictory biomarker data in clinical trials of scyllo-inositol analogs be analyzed?
In a Phase 2 trial, ELND005 (scyllo-inositol) showed reduced CSF Aβx-42 levels (p = 0.009) but no significant improvement in Neuropsychological Test Battery (NTB) scores. This discrepancy suggests:
- Methodological factors : Biomarker sensitivity (e.g., CSF vs. plasma Aβ dynamics) and endpoint selection bias.
- Dose dependency : Higher doses (1,000–2,000 mg) were discontinued due to safety concerns, limiting efficacy analysis . Resolution requires longitudinal studies with earlier intervention (pre-symptomatic AD stages) and multimodal imaging (PET/MRI) to correlate Aβ clearance with cognitive outcomes .
Q. What strategies enhance the selective targeting of this compound to amyloid plaques versus normal brain tissue?
Structural analogs with modified functional groups (e.g., fluorination at C1) exhibit reduced non-specific binding. Comparative studies show:
Q. How can longitudinal studies address the transient efficacy of inositol derivatives in neurodegenerative diseases?
Design considerations include:
- Endpoint stratification : Combine cognitive assessments (ADAS-Cog) with volumetric MRI to track hippocampal atrophy.
- Cohort selection : Target prodromal or mild cognitive impairment (MCI) populations with biomarker-confirmed Aβ pathology.
- Dosing regimens : Adaptive protocols to adjust for interindividual variability in drug metabolism .
Q. What mechanistic pathways link this compound to Aβ oligomer disruption?
Proposed mechanisms involve:
- Direct binding : Hydrophobic interactions between the inositol ring and Aβ β-sheet structures, preventing fibril elongation.
- Cellular signaling : Modulation of phosphatidylinositol 3-kinase (PI3K) pathways, altering microglial Aβ clearance. Computational docking studies (e.g., AutoDock Vina) predict binding affinities of -8.2 kcal/mol for scyllo-inositol-Aβ complexes .
Methodological Guidance
- Data contradiction analysis : Use mixed-effects models to disentangle biomarker-clinical outcome mismatches, accounting for covariates like APOE ε4 status .
- Experimental design : Prioritize factorial designs (e.g., 2×2 dose-response and time-course matrices) to identify synergistic effects in multi-target therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
